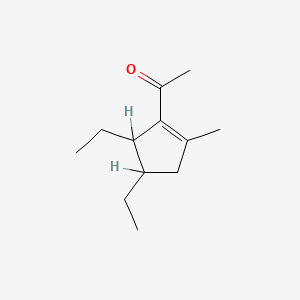
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbenzoyl group and a 1,1-dimethylethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate typically involves the reaction of 3-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,1-dimethylethyl chloroformate to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: 1,1-dimethylethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethylethyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate
- 1,1-Dimethylethyl 4-(3-nitrobenzoyl)-1-piperazinecarboxylate
- 1,1-Dimethylethyl 4-(3-methoxybenzoyl)-1-piperazinecarboxylate
Uniqueness
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate is unique due to the presence of the 3-methylbenzoyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3-methylbenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-13-6-5-7-14(12-13)15(20)18-8-10-19(11-9-18)16(21)22-17(2,3)4/h5-7,12H,8-11H2,1-4H3 |
InChI-Schlüssel |
ZPQVPPFEOCCVEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)






![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
